Cas no 35697-51-9 (2-(7-methoxynaphthalen-2-yl)propanoic Acid)

2-(7-methoxynaphthalen-2-yl)propanoic Acid 化学的及び物理的性質
名前と識別子
-
- EN300-749066
- 35697-51-9
- AKOS022657338
- 2-(7-methoxynaphthalen-2-yl)propanoic Acid
- SCHEMBL10998699
-
- インチ: 1S/C14H14O3/c1-9(14(15)16)11-4-3-10-5-6-13(17-2)8-12(10)7-11/h3-9H,1-2H3,(H,15,16)
- InChIKey: MIJUDPHTZVRTNN-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC2C=CC(=CC=2C=1)C(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 230.094294304g/mol
- どういたいしつりょう: 230.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 46.5Ų
2-(7-methoxynaphthalen-2-yl)propanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-749066-2.5g |
2-(7-methoxynaphthalen-2-yl)propanoic acid |
35697-51-9 | 95.0% | 2.5g |
$2828.0 | 2025-03-10 | |
Enamine | EN300-749066-0.25g |
2-(7-methoxynaphthalen-2-yl)propanoic acid |
35697-51-9 | 95.0% | 0.25g |
$714.0 | 2025-03-10 | |
Enamine | EN300-749066-0.1g |
2-(7-methoxynaphthalen-2-yl)propanoic acid |
35697-51-9 | 95.0% | 0.1g |
$499.0 | 2025-03-10 | |
Enamine | EN300-749066-1.0g |
2-(7-methoxynaphthalen-2-yl)propanoic acid |
35697-51-9 | 95.0% | 1.0g |
$1442.0 | 2025-03-10 | |
Enamine | EN300-749066-5.0g |
2-(7-methoxynaphthalen-2-yl)propanoic acid |
35697-51-9 | 95.0% | 5.0g |
$4184.0 | 2025-03-10 | |
Enamine | EN300-749066-10.0g |
2-(7-methoxynaphthalen-2-yl)propanoic acid |
35697-51-9 | 95.0% | 10.0g |
$6205.0 | 2025-03-10 | |
Enamine | EN300-749066-0.05g |
2-(7-methoxynaphthalen-2-yl)propanoic acid |
35697-51-9 | 95.0% | 0.05g |
$336.0 | 2025-03-10 | |
Enamine | EN300-749066-0.5g |
2-(7-methoxynaphthalen-2-yl)propanoic acid |
35697-51-9 | 95.0% | 0.5g |
$1125.0 | 2025-03-10 |
2-(7-methoxynaphthalen-2-yl)propanoic Acid 関連文献
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
2-(7-methoxynaphthalen-2-yl)propanoic Acidに関する追加情報
Research Brief on 2-(7-Methoxynaphthalen-2-yl)propanoic Acid (CAS: 35697-51-9): Recent Advances and Applications
2-(7-Methoxynaphthalen-2-yl)propanoic Acid (CAS: 35697-51-9) is a naphthalene derivative with significant potential in pharmaceutical and chemical research. Recent studies have explored its synthesis, biological activity, and applications in drug development. This research brief consolidates the latest findings to provide a comprehensive overview of its current status and future prospects.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The research demonstrated that 2-(7-methoxynaphthalen-2-yl)propanoic Acid exhibits COX-2 inhibitory activity, suggesting its potential as a scaffold for designing novel anti-inflammatory agents. The study employed molecular docking and in vitro assays to validate its binding affinity and selectivity.
Another significant development was reported in Bioorganic & Medicinal Chemistry Letters, where researchers investigated the compound's metabolic stability and pharmacokinetic properties. The results indicated improved oral bioavailability compared to its parent compounds, making it a promising candidate for further preclinical evaluation. Advanced analytical techniques, including LC-MS and NMR spectroscopy, were utilized to characterize its metabolic pathways.
In addition to its pharmaceutical applications, 2-(7-methoxynaphthalen-2-yl)propanoic Acid has been explored in material science. A 2024 study in ACS Applied Materials & Interfaces demonstrated its utility as a building block for organic semiconductors. The compound's unique electronic properties, attributed to its conjugated naphthalene core, were found to enhance charge transport in thin-film devices.
Ongoing clinical trials are evaluating derivatives of this compound for their efficacy in treating chronic pain and inflammatory disorders. Preliminary data from Phase I trials show a favorable safety profile, with no significant adverse effects reported. Researchers are optimistic about its potential to address unmet medical needs in pain management.
In conclusion, 2-(7-methoxynaphthalen-2-yl)propanoic Acid (CAS: 35697-51-9) continues to garner attention for its multifaceted applications in medicine and materials science. Future research should focus on optimizing its therapeutic index and exploring novel synthetic routes to enhance scalability. Collaborative efforts between academia and industry will be crucial to translating these findings into real-world solutions.
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